molecular formula C8H12O3 B2554650 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445786-48-9

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2554650
CAS RN: 2445786-48-9
M. Wt: 156.181
InChI Key: CRWXJRBNFWGKFD-UHFFFAOYSA-N
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Description

“4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a complex organic compound. It contains a bicyclic structure, which is a structure with two rings . The “2-oxa” part indicates the presence of an oxygen atom in the ring structure . The “carboxylic acid” part indicates the presence of a carboxylic acid functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, similar bicyclic structures have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition .


Chemical Reactions Analysis

The chemical reactions that “4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” can undergo would depend on the specific conditions and reagents present. Carboxylic acids, for example, can react with bases to form salts, with alcohols to form esters, and can undergo reduction reactions to form alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, solubility, and the presence of functional groups .

Scientific Research Applications

Antimalarial and Antimycobacterial Activities

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, structurally related to 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, have shown promising in vitro activity against Plasmodium falciparum and antimycobacterial properties. These derivatives demonstrate the potential of this class of compounds in developing new treatments for malaria and mycobacterial infections (Ningsanont et al., 2003).

Synthesis and Chemical Properties

The synthesis of 2-Oxabicyclo[2.1.1]hexane derivatives, including methods like intramolecular photocycloaddition and thermolysis, highlights the chemical versatility of these compounds. Their unique chemical properties make them useful in diverse synthetic applications (Kirmse & Mrotzeck, 1988).

Asymmetric Synthesis in Medicinal Chemistry

Asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, related to the core structure of 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, is significant in medicinal chemistry for the creation of novel, biologically active molecules. These methods are crucial for developing chirally pure pharmaceuticals (Waldmann & Braun, 1991).

Novel Synthetic Pathways and Applications

Innovative synthetic pathways involving 2-Azabicyclo[2.1.1]hexanes and their use in creating insect antifeedants and other biologically active molecules demonstrate the broad applicability of these compounds in both pharmaceutical and agricultural sectors (Stevens & Kimpe, 1996).

Mechanism of Action

The mechanism of action of “4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems.

Safety and Hazards

The safety and hazards associated with “4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” would depend on its physical and chemical properties. For example, carboxylic acids can be corrosive and cause burns and eye damage .

properties

IUPAC Name

4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWXJRBNFWGKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

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